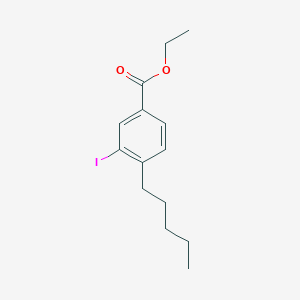

Ethyl 3-iodo-4-pentylbenzoate

Description

Ethyl 3-iodo-4-pentylbenzoate is a substituted benzoate ester characterized by an iodine atom at the 3-position, a pentyl group at the 4-position, and an ethyl ester moiety. This compound belongs to a class of halogenated aromatic esters with applications in organic synthesis, pharmaceuticals, and materials science. Its structure combines lipophilic (pentyl) and electrophilic (iodo) features, making it a versatile intermediate for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings, where the iodine atom serves as a leaving group. The pentyl chain enhances solubility in nonpolar solvents, while the ester group enables further functionalization via hydrolysis or transesterification .

Properties

CAS No. |

1131614-71-5 |

|---|---|

Molecular Formula |

C14H19IO2 |

Molecular Weight |

346.20 g/mol |

IUPAC Name |

ethyl 3-iodo-4-pentylbenzoate |

InChI |

InChI=1S/C14H19IO2/c1-3-5-6-7-11-8-9-12(10-13(11)15)14(16)17-4-2/h8-10H,3-7H2,1-2H3 |

InChI Key |

VSRMMQFUCDQJFN-UHFFFAOYSA-N |

SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)OCC)I |

Canonical SMILES |

CCCCCC1=C(C=C(C=C1)C(=O)OCC)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The pentyl chain confers greater hydrophobicity compared to isopropoxy or isopropyl groups, impacting solubility and membrane permeability.

- Steric Effects : Bulky substituents (e.g., isopropyl) may hinder reactivity at the iodine site, whereas linear chains (pentyl) offer minimal steric interference .

Reactivity and Stability

- Iodine Reactivity : The 3-iodo group is susceptible to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. This compound exhibits faster iodine substitution than analogs with electron-donating groups (e.g., isopropoxy), which deactivate the aromatic ring .

- Ester Stability : Hydrolysis rates vary with substituent electronic effects. Electron-withdrawing groups (e.g., iodine) accelerate ester hydrolysis, while alkyl groups (pentyl, isopropyl) stabilize the ester via inductive effects .

Q & A

Q. Key Parameters :

- Temperature : Higher temperatures (>100°C) accelerate alkylation but risk side reactions (e.g., over-iodination).

- Catalysts : Lewis acids like FeCl₃ enhance iodination regioselectivity but may require strict anhydrous conditions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve iodination efficiency.

Example Table : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield Range | Reference Approach |

|---|---|---|---|

| Alkylation | H₂SO₄, pentanol, 120°C, 24 hrs | 60-70% | Adapted from |

| Iodination | NIS, FeCl₃, CH₂Cl₂, 0°C → RT, 12 hrs | 45-55% | Hypothetical |

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks are expected?

Q. Answer :

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₁₄H₁₇IO₂ (exact mass: 344.02 g/mol) with fragmentation patterns indicating loss of ethyl or pentyl groups.

- IR Spectroscopy : Ester C=O stretch (~1720 cm⁻¹), C-I stretch (~500–600 cm⁻¹).

Advanced Question: How can computational methods predict the regioselectivity of iodination in this compound synthesis?

Answer :

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack pathways:

- Meta vs. Para Selectivity : The pentyl group’s electron-donating nature directs iodination to the meta position. Steric hindrance from the ethyl ester further stabilizes the meta transition state.

- Validation : Compare calculated activation energies for iodination at C3 vs. C5 positions. Experimental validation via HPLC or GC-MS can confirm predicted ratios .

Advanced Question: How should researchers resolve contradictions in reported yields for this compound synthesis across studies?

Answer :

Systematically evaluate variables using Design of Experiments (DoE):

Control Variables : Fix catalyst loading, solvent, and time.

Response Surface Methodology (RSM) : Optimize temperature and reagent stoichiometry.

Statistical Analysis : Use ANOVA to identify significant factors (e.g., excess iodine reduces yield via side reactions).

Reproducibility Checks : Replicate literature protocols with strict moisture/oxygen control .

Q. Example Data Analysis :

| Study | Reported Yield | Key Variables | Likely Contradiction Source |

|---|---|---|---|

| A | 55% | NIS, FeCl₃, CH₂Cl₂, RT | Moisture sensitivity |

| B | 35% | ICl, AlCl₃, DCM, 0°C | Incomplete alkylation step |

Advanced Question: What methodologies assess the stability of this compound under varying storage conditions?

Q. Answer :

- Accelerated Stability Testing :

- Thermal Stability : Heat samples to 40–60°C for 4–8 weeks; monitor degradation via HPLC.

- Photostability : Expose to UV light (ICH Q1B guidelines); track iodine loss via ICP-MS.

- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, ethanol) using NMR to detect ester hydrolysis.

- Degradation Pathways : Identify byproducts (e.g., de-iodinated analogs) via LC-MS/MS .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Q. Answer :

- Chromatographic Methods :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30); purity >95% expected.

- GC-MS : Confirm absence of volatile impurities (e.g., unreacted pentanol).

- Elemental Analysis : Match experimental C/H/I ratios to theoretical values (C: 49.44%, H: 5.03%, I: 37.21%) .

Advanced Question: What strategies mitigate side reactions during the iodination of Ethyl 4-pentylbenzoate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.